Product packaging for Morpholine-4-carboxamidine hemisulfate(Cat. No.:CAS No. 17238-55-0)

Morpholine-4-carboxamidine hemisulfate

Cat. No.: B098229
CAS No.: 17238-55-0
M. Wt: 356.4 g/mol
InChI Key: NJPXFDGHJDIRKX-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Morpholine-4-carboxamidine Hemisulfate

While specific historical accounts detailing the first synthesis and characterization of this compound are not extensively documented in readily available literature, the synthesis of the closely related "4-Morpholine-carboxamidinium sulfate" provides significant insight. Research has described a two-step synthesis process that begins with the reaction of O-methylisourea sulfate (B86663) with two equivalents of morpholine (B109124). nih.gov This reaction, conducted under reflux, yields 4-morpholine-carboxamidinium sulfate as a precipitate in nearly quantitative amounts, with methanol (B129727) being distilled off as a byproduct. nih.gov

The evolution of research in this area is intrinsically linked to the broader exploration of guanidine (B92328) derivatives and morpholine-containing scaffolds in drug discovery. nih.govsci-hub.se The initial interest in such compounds was driven by the diverse biological activities exhibited by both guanidines and morpholines. Over time, research has shifted towards understanding the specific contributions of the morpholine-4-carboxamidine moiety to molecular interactions and pharmacokinetic profiles.

Significance of the Morpholine-4-carboxamidine Moiety in Medicinal Chemistry and Organic Synthesis

The morpholine-4-carboxamidine moiety is significant for several reasons, primarily stemming from the individual contributions of the morpholine ring and the carboxamidine group, which are synergistically leveraged in medicinal chemistry and organic synthesis.

The morpholine ring is considered a "privileged" structure in medicinal chemistry. nih.gov Its inclusion in drug candidates is often motivated by its ability to improve physicochemical and pharmacokinetic properties. nih.govnih.gov The presence of the ether oxygen and the nitrogen atom in the morpholine ring provides a well-balanced lipophilic-hydrophilic profile. nih.gov This can enhance a molecule's solubility, permeability, and metabolic stability. nih.gov In structure-activity relationship (SAR) studies, the morpholine moiety has been shown to be a key component in the pharmacophore of various enzyme inhibitors and receptor antagonists. nih.gov

The carboxamidine group , a substituted guanidine, is a versatile functional group in organic synthesis and is known for its biological activity. nih.gov Its guanidine-like structure allows it to participate in various chemical reactions, making it a valuable building block for the synthesis of more complex heterocyclic compounds. uobaghdad.edu.iqresearchgate.net In medicinal chemistry, the guanidinium (B1211019) group is known to interact with biological targets through hydrogen bonding and electrostatic interactions.

The combination of these two moieties in Morpholine-4-carboxamidine creates a versatile scaffold. As an intermediate, it can be used in the synthesis of various heterocyclic systems, such as pyrazoles and pyrimidines, which are important in the development of new therapeutic agents. uobaghdad.edu.iqresearchgate.net

Table 1: Key Properties and Roles of Constituent Moieties

Moiety Key Properties Significance in Medicinal Chemistry & Organic Synthesis

| Morpholine | - Saturated heterocycle with ether and amine functionalities.

  • Favorable physicochemical properties (solubility, pKa).
  • Metabolic stability. | - Improves pharmacokinetic profiles of drug candidates. nih.govnih.gov
  • Acts as a versatile scaffold in drug design. nih.gov
  • Used to modulate lipophilicity and polarity. nih.gov | | Carboxamidine (Guanidine) | - Strong basicity.
  • Ability to form multiple hydrogen bonds.
  • Reactive functional group for synthesis. | - Key interaction group with biological targets (enzymes, receptors).
  • Building block for the synthesis of complex heterocycles. uobaghdad.edu.iqresearchgate.net
  • Potential for antiviral and antibacterial activity. |
  • Contemporary Research Directions and Emerging Paradigms for this compound

    Contemporary research involving the morpholine-4-carboxamidine structure, while not always specifying the hemisulfate salt, is focused on its application as a building block in the synthesis of novel bioactive molecules. The primary paradigm is the use of this and similar scaffolds to create libraries of compounds for screening against various therapeutic targets.

    One emerging area of interest is the use of morpholine-carboxamidine derivatives in the development of enzyme inhibitors. The ability of the guanidine group to interact with active sites of enzymes, combined with the pharmacokinetic benefits of the morpholine ring, makes this a promising scaffold for drug discovery efforts. nih.govnih.gov

    Furthermore, the synthetic utility of morpholine-based guanidines continues to be explored in the creation of complex molecular architectures. The reactivity of the carboxamidine group allows for its incorporation into a variety of heterocyclic systems, expanding the chemical space available for the development of new chemical entities with potential therapeutic applications. uobaghdad.edu.iqresearchgate.net

    Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula C10H24N6O6S B098229 Morpholine-4-carboxamidine hemisulfate CAS No. 17238-55-0

    Properties

    IUPAC Name

    morpholine-4-carboximidamide;sulfuric acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/2C5H11N3O.H2O4S/c2*6-5(7)8-1-3-9-4-2-8;1-5(2,3)4/h2*1-4H2,(H3,6,7);(H2,1,2,3,4)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NJPXFDGHJDIRKX-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1COCCN1C(=N)N.C1COCCN1C(=N)N.OS(=O)(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H24N6O6S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    17238-66-3 (Parent)
    Record name 4-Morpholinecarboxamidine, sulfate (2:1)
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    DSSTOX Substance ID

    DTXSID60169268
    Record name 4-Morpholinecarboxamidine, sulfate (2:1)
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    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    356.40 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    17238-55-0
    Record name 4-Morpholinecarboxamidine, sulfate (2:1)
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238550
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 4-Morpholinecarboxamidine, sulfate (2:1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60169268
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name bis(morpholine-4-carboximidamide); sulfuric acid
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    Advanced Synthetic Methodologies and Chemical Transformations of Morpholine 4 Carboxamidine Hemisulfate

    Established Synthetic Pathways for Morpholine-4-carboxamidine Hemisulfate

    The synthesis of Morpholine-4-carboxamidine and its salts has been achieved through several established chemical routes. These pathways leverage common starting materials and well-understood reaction mechanisms to produce the target compound with high efficiency.

    A primary and effective method for synthesizing Morpholine-4-carboxamidine involves the reaction of O-Methylisourea sulfate (B86663) with morpholine (B109124). This process is typically conducted in a two-step sequence. nih.gov

    Initially, one equivalent of O-methylisourea sulfate is heated under reflux with two equivalents of morpholine. nih.gov This condensation reaction leads to the formation of methanol (B129727), which is distilled off, causing the precipitation of 4-morpholine-carboxamidinium sulfate in nearly quantitative yield. nih.gov

    In the second step, the isolated sulfate salt is deprotonated using a strong base, such as sodium hydroxide, to yield the free base, 4-Morpholine-carboxamidine. The free base can then be isolated through extraction. nih.gov This straightforward approach provides the target compound in high yield. nih.gov

    Table 1: Reaction Parameters for Synthesis via O-Methylisourea Sulfate

    StepReactantsConditionsProductYield
    1. Salt FormationO-Methylisourea sulfate, Morpholine (1:2 ratio)Reflux, Distillation of Methanol4-morpholine-carboxamidinium sulfateNearly Quantitative nih.gov
    2. Deprotonation4-morpholine-carboxamidinium sulfate, Sodium hydroxideDropwise addition under ice cooling4-Morpholine-carboxamidine94% nih.gov

    Cyanoacetamide serves as a versatile precursor in organic synthesis for a wide range of heterocyclic compounds and carboxamides. researchgate.netnih.gov Its chemical reactivity allows for its use in building blocks for more complex molecules. While a direct, one-pot synthesis of Morpholine-4-carboxamidine from cyanoacetamide and morpholine is not the most commonly cited route, the principles of cyanoacetamide chemistry provide a plausible pathway.

    Generally, syntheses involving cyanoacetamide proceed through the activation of the cyano group or its conversion into an intermediate that is more susceptible to nucleophilic attack. For instance, cyanoacetamide can react with various reagents to form intermediates that can then be treated with amines like morpholine to furnish amidine derivatives. researchgate.net These multi-step sequences are fundamental in constructing diverse molecular scaffolds from simple starting materials like cyanoacetamide. nih.gov

    An alternative strategy for the synthesis of N-substituted amidines, including Morpholine-4-carboximidamide, involves a transamidation reaction using a highly reactive amidine precursor. This method, known as amidination, transfers a carboxamidine group from a carrier molecule to a target amine.

    A notable example of such a precursor is 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine hydrochloride. This reagent has been successfully used for the amidination of various secondary amines to produce guanidine (B92328) derivatives similar in structure to Morpholine-4-carboxamidine. nih.gov This approach offers a different synthetic route that can be advantageous depending on the availability of starting materials and the desired reaction conditions.

    Development of Novel Derivatization Strategies for the Morpholine-4-carboxamidine Core

    The morpholine-4-carboxamidine scaffold is a valuable platform for chemical modification to generate novel derivatives with tailored properties. Research efforts have focused on linking this core to other biologically relevant heterocycles, such as pyrimidines and beta-lactams.

    The synthesis of hybrid molecules incorporating both morpholine and pyrimidine (B1678525) rings has been an area of active research. A common strategy involves the nucleophilic aromatic substitution (SNAr) reaction between morpholine and a pyrimidine ring bearing a suitable leaving group, such as a chlorine atom. acs.org

    For example, various 4-morpholino-pyrimidine derivatives have been synthesized by reacting morpholine with substituted 4-chloropyrimidines. nih.govresearchgate.net The reaction conditions can be tailored, often involving a base such as triethylamine (B128534) or DIPEA in a suitable solvent like acetonitrile (B52724) or THF, sometimes under reflux or microwave irradiation to drive the reaction to completion. acs.orgfrontiersin.org This modular approach allows for the creation of a diverse library of pyrimidine-morpholine hybrids by varying the substituents on either the pyrimidine or morpholine starting materials. frontiersin.orgnih.gov

    Table 2: Examples of Synthesized Pyrimidine-Morpholine Hybrids

    Pyrimidine PrecursorReaction ConditionsResulting Hybrid StructureReference
    3-methyl-6-chlorouracil derivativesK₂CO₃/Et₃N in CH₃CN, refluxBenzylated pyrimidine-morpholine hybrids frontiersin.org
    2,6-dichloropyrimidine-4-carboxamideDiPEA, μW irradiation at 160 °CN-(Cyclopropylmethyl)-2-(substituted-amino)-6-morpholinopyrimidine-4-carboxamide acs.org
    4-chloro-thieno[3,2-d]pyrimidine-4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine researchgate.net
    2-(4-aminophenyl)-4-chloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives nih.gov

    The beta-lactam ring is a core structural component of many widely used antibiotics. nih.govfrontiersin.org The incorporation of a morpholine-4-carboxamide (B177924) (urea) moiety into beta-lactam structures has been explored to generate novel compounds.

    A synthetic route to achieve this involves the acylation of an amino β-lactam with morpholine-4-carbonyl chloride. nih.gov This reaction creates a urea (B33335) linkage between the morpholine nitrogen and the nitrogen atom of the beta-lactam precursor. The synthesis is typically performed under mild, solvent-free conditions and proceeds in short reaction times, making it an efficient method for creating these hybrid molecules. nih.gov This strategy demonstrates the chemical versatility of the morpholine core in forming covalent bonds with complex structures like 2-azetidinones (the core of beta-lactams). nih.govkhanacademy.org

    Formation of Adamantane-Isothiourea Derivatives Featuring the Morpholine-4-carbothioimidate Unit

    The synthesis of hybrid molecules incorporating both adamantane (B196018) and isothiourea moieties has been a subject of significant research, leading to compounds with notable biological activities. A key synthetic route involves the use of morpholine-derived carbothioamides, which serve as precursors to the morpholine-4-carbothioimidate unit.

    A prominent methodology involves the reaction of N-(adamantan-1-yl)morpholine-4-carbothioamide with various substituted benzyl (B1604629) bromides. acs.orgresearchgate.net This S-alkylation reaction is typically carried out in an anhydrous solvent such as acetone, with a base like anhydrous potassium carbonate to facilitate the reaction. The process proceeds under reflux conditions for several hours, yielding the target 4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates in good yields. acs.orgresearchgate.net The reaction scheme involves the nucleophilic attack of the sulfur atom of the carbothioamide onto the electrophilic benzylic carbon of the arylmethyl bromide, leading to the formation of the isothiourea linkage. acs.org

    The structures of these adamantane-isothiourea derivatives are typically confirmed using a suite of analytical techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry. acs.orgresearchgate.net In some cases, X-ray crystallography has been used for definitive structural elucidation. researchgate.net Research has shown that certain derivatives from this class exhibit potent broad-spectrum antibacterial and in vivo hypoglycemic activities. acs.orgresearchgate.net

    Table 1: Examples of Synthesized 4-Arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates acs.org
    CompoundArylmethyl Substituent (R)Reaction ConditionsObserved Activity
    7aBenzylAnhydrous K₂CO₃, Acetone, RefluxActive against Gram-positive bacteria, Potent hypoglycemic activity
    7b4-MethylbenzylPotent broad-spectrum antibacterial activity
    7c4-MethoxybenzylActive against Gram-positive bacteria
    7d4-ChlorobenzylPotent broad-spectrum antibacterial activity
    7e4-BromobenzylPotent broad-spectrum antibacterial activity

    Preparation of Substituted Morpholine Derivatives for Enhanced Bioactivity

    The morpholine ring is a key pharmacophore found in numerous therapeutic agents, and its substitution is a common strategy to modulate biological activity. scholaris.ca Synthetic chemists employ various methodologies to create diverse libraries of substituted morpholine derivatives for screening against different biological targets.

    One common approach is the N-alkylation or N-arylation of the morpholine nitrogen. For instance, reacting morpholine with ethyl chloroacetate (B1199739) in the presence of a base like triethylamine yields morpholin-N-ethyl acetate (B1210297), a versatile intermediate. acs.org This intermediate can be further reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide, which can then be used to construct more complex heterocyclic systems like 1,2,4-triazoles. acs.org

    More advanced techniques include palladium-catalyzed reactions. A four-step synthesis of cis-3,5-disubstituted morpholines has been described, where the key step is a Pd-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide. organic-chemistry.org This method provides access to enantiomerically pure morpholine products with high diastereoselectivity. organic-chemistry.org Such strategies are crucial for developing drugs where specific stereochemistry is essential for bioactivity. scholaris.ca

    Recent research has focused on synthesizing novel substituted morpholine derivatives and evaluating their potential as anticancer agents. nih.gov Methodologies often involve multi-step syntheses to append various functional groups to the morpholine scaffold, followed by characterization using FT-IR, NMR, and LC-MS to confirm their structures. These derivatives are then tested in vitro, for example, against breast cancer cell lines, to identify promising candidates for further development. nih.gov

    Green Chemistry Principles Applied to this compound Synthesis

    The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact and improve process safety and efficiency. google.com While specific green routes for this compound are not extensively detailed in the literature, green methodologies for the synthesis of the core morpholine heterocycle are highly relevant and applicable.

    Traditional methods for synthesizing morpholines from 1,2-amino alcohols can be inefficient and require harsh reagents. nih.govresearchgate.net A modern, greener approach utilizes ethylene (B1197577) sulfate as an inexpensive and less hazardous reagent. nih.gov This one or two-step, redox-neutral protocol reacts a 1,2-amino alcohol with ethylene sulfate and a base (e.g., tBuOK) to afford the desired morpholine. nih.govresearchgate.net

    Key advantages of this green methodology include:

    Atom Economy: The reaction is an efficient conversion, minimizing waste.

    Safer Reagents: It avoids the use of hazardous reagents like chloroacetyl chloride and the associated aluminum/boron hydride reducing agents. researchgate.net

    Redox Neutrality: The process is redox-neutral, which simplifies the reaction setup and workup. nih.gov

    Table 2: Comparison of Traditional vs. Green Synthesis of Morpholine Core
    PrincipleTraditional Method (e.g., from 1,2-amino alcohols)Green Method (using Ethylene Sulfate) nih.govresearchgate.net
    Reagents Often involves chloroacetyl chloride, aluminum/boron hydridesEthylene sulfate, tBuOK (inexpensive and less hazardous)
    Number of Steps Typically 3 steps1 or 2 steps (higher efficiency)
    Reaction Type Involves reduction stepsRedox-neutral SN2 reaction
    Environmental Impact Generates more waste (lower atom economy)Significantly less waste, improved safety profile

    Mechanistic Elucidation of Key Reactions in this compound Formation

    The formation of the carboxamidine functional group, also known as a guanidine group, is the central chemical transformation in the synthesis of Morpholine-4-carboxamidine. This reaction is a type of guanylation, where an amine (morpholine) is reacted with a suitable guanylating agent.

    A common and well-established method for this synthesis involves the reaction of morpholine with an O-alkylisourea salt, such as O-methylisourea sulfate. nih.gov The mechanism for this reaction proceeds via a nucleophilic addition-elimination pathway.

    Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the nitrogen atom of the morpholine ring onto the electrophilic carbon atom of the O-methylisourea. This carbon is rendered electrophilic by the adjacent nitrogen atoms and the oxygen of the methoxy (B1213986) group.

    Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.

    Elimination of Leaving Group: The tetrahedral intermediate then collapses, eliminating the leaving group, which in this case is methanol (CH₃OH).

    Proton Transfer: A final proton transfer step results in the formation of the stable morpholine-4-carboxamidinium cation. nih.gov

    When O-methylisourea sulfate is used as the reagent, two equivalents of morpholine are typically employed. The first equivalent acts as the nucleophile to form the product, while the second equivalent can act as a base to neutralize the acid generated during the reaction, ultimately yielding the morpholine-4-carboxamidinium salt. nih.gov The free base, 4-morpholine-carboxamidine, can be isolated by subsequent deprotonation with a strong base. nih.gov This fundamental mechanism is a cornerstone of guanidine synthesis from amines and isothiourea-based reagents. oup.com

    Advanced Structural Elucidation and Solid State Characterization of Morpholine 4 Carboxamidine Hemisulfate

    Spectroscopic Techniques for Comprehensive Structural Characterization

    Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are vital for confirming the molecular structure, connectivity, and electronic environment of morpholine-4-carboxamidine and its salts in solution.

    ¹H and ¹³C NMR spectroscopy confirms the molecular framework of these compounds. For the neutral 4-morpholinecarboxamidine, ¹H NMR spectra in acetonitrile-d₃ show two multiplets for the morpholine (B109124) ring protons at δ 3.35–3.39 ppm and δ 3.74–3.78 ppm. nih.gov The protons of the amidine group appear as sharp singlets at δ 5.50 ppm (-NH) and δ 6.35 ppm (-NH₂). nih.gov The ¹³C NMR spectrum displays signals for the morpholine carbons at δ 45.0 and δ 65.9 ppm, and the carboxamidine carbon at a downfield shift of δ 160.8 ppm, characteristic of a C=N bond. nih.gov

    For the morpholine-4-carboxamidinium cation, as observed in the ethyl carbonate salt dissolved in D₂O, the ¹H NMR spectrum shows multiplets for the morpholine protons at δ 3.49–3.52 ppm and δ 3.80–3.83 ppm. nih.gov Due to H/D exchange in the solvent, the signals for the -NH₂ protons are not observed. nih.gov The ¹³C NMR spectrum for the cation shows the morpholine carbons at δ 45.2 and δ 65.4 ppm, while the carboxamidinium carbon (N₃C⁺) appears at δ 156.6 ppm. nih.gov This chemical shift data corroborates the structural information obtained from X-ray crystallography, confirming the connectivity of the morpholine ring to the carboxamidine group. nih.govnih.gov

    CompoundSolventSpectrumChemical Shift (δ, ppm)Assignment
    4-MorpholinecarboxamidineCD₃CN¹H NMR3.35–3.39 (m, 4H)Morpholine –CH₂–
    3.74–3.78 (m, 4H)Morpholine –CH₂–
    5.50 (s, 1H)–NH
    6.35 (s, 2H)–NH₂
    ¹³C NMR45.0Morpholine –CH₂–
    65.9Morpholine –CH₂–
    160.8C=N
    Morpholine-4-carboxamidinium ethyl carbonateD₂O¹H NMR3.49–3.52 (m, 4H)Morpholine –CH₂
    3.80–3.83 (m, 4H)Morpholine –CH₂
    ¹³C NMR45.2Morpholine –CH₂
    65.4Morpholine –CH₂
    156.6N₃C⁺

    Mass Spectrometry (MS) for Fragmentation Pathway Delineation and Molecular Architecture Confirmation

    Mass spectrometry is a powerful analytical technique utilized to determine the mass-to-charge ratio (m/z) of ions, providing invaluable information about the molecular weight and structure of a compound. In the analysis of Morpholine-4-carboxamidine hemisulfate, mass spectrometry serves to confirm the molecular formula and to elucidate the fragmentation patterns, which in turn helps to piece together the molecular architecture.

    While detailed, publicly available mass spectra and fragmentation studies specifically for this compound are limited, the expected analytical approach would involve the ionization of the parent molecule followed by the detection of the resulting fragments. The fragmentation of the Morpholine-4-carboxamidine cation would likely proceed through several key pathways, primarily involving the cleavage of the morpholine ring and the carboxamidine group.

    Expected Fragmentation Pathways:

    A hypothetical fragmentation pattern can be postulated based on the known fragmentation of morpholine and guanidine-like structures. The initial ionization would produce the molecular ion of the Morpholine-4-carboxamidine cation. Subsequent fragmentation could involve:

    Loss of the amidine group (-C(NH)(NH2)) : This would result in a fragment corresponding to the morpholinium ion.

    Cleavage of the morpholine ring : Common fragmentation of the morpholine ring involves the loss of ethylene (B1197577) oxide or other small neutral molecules, leading to characteristic fragment ions.

    Alpha-cleavage : Fission of the C-C bond adjacent to the nitrogen atom in the morpholine ring is a common pathway for cyclic amines.

    Table 1: Hypothetical Mass Spectrometry Fragmentation Data for Morpholine-4-carboxamidine Cation

    Fragment IonProposed Structurem/z (Theoretical)
    [M]+C5H11N3O+129.0902
    [M - NH3]+C5H8N2O+112.0637
    [M - CH2O]+C4H9N3+99.0800
    [Morpholine]+C4H9NO+87.0684

    This table is illustrative and based on theoretical fragmentation patterns. Actual experimental data is required for definitive pathway elucidation.

    Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Fingerprinting

    Infrared (IR) spectroscopy is an essential technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique vibrational spectrum, or "fingerprint," of the compound is obtained. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its distinct structural components: the morpholine ring, the carboxamidine group, and the sulfate (B86663) counter-ion.

    Detailed experimental IR spectra for this compound are not widely published. However, a predictive analysis based on the known absorption frequencies of its constituent functional groups can provide insight into the expected spectral features.

    Key Vibrational Modes:

    N-H Stretching : The primary amine (-NH2) and imine (=NH) groups of the carboxamidine moiety would exhibit stretching vibrations in the region of 3100-3500 cm⁻¹. These bands are often broad due to hydrogen bonding.

    C=N Stretching : The carbon-nitrogen double bond of the guanidinium-like core would produce a strong absorption band typically found in the 1600-1690 cm⁻¹ region.

    C-N Stretching : The stretching vibrations of the C-N bonds within the morpholine ring and connecting to the carboxamidine group would appear in the 1250-1020 cm⁻¹ range.

    C-O-C Stretching : The ether linkage within the morpholine ring is characterized by a strong, distinct stretching band, typically observed around 1100 cm⁻¹.

    S=O Stretching : The sulfate counter-ion (SO₄²⁻) would exhibit strong, broad absorption bands characteristic of S=O stretching, generally appearing in the 1130-1080 cm⁻¹ region. This may overlap with the C-O-C stretching band of the morpholine ring, potentially leading to a broad, intense absorption feature in this area of the spectrum.

    N-H Bending : The bending vibrations of the N-H bonds in the carboxamidine group would be visible in the 1500-1650 cm⁻¹ range.

    The precise positions and intensities of these bands would be influenced by the solid-state environment, including intermolecular interactions such as hydrogen bonding between the carboxamidinium cation and the sulfate anion.

    Table 2: Predicted Infrared Absorption Bands for this compound

    Wavenumber Range (cm⁻¹)Functional GroupVibrational Mode
    3100-3500-NH2, =NHN-H Stretching
    2850-2960-CH2-C-H Stretching
    1600-1690C=NC=N Stretching
    1500-1650-NH2N-H Bending
    1250-1020C-NC-N Stretching
    1080-1130C-O-CC-O-C Stretching
    1080-1130SO₄²⁻S=O Stretching

    This table represents expected absorption ranges for the functional groups present in the molecule. Definitive peak assignments require experimental IR data.

    Pharmacological and Biological Activity Profiling of Morpholine 4 Carboxamidine Hemisulfate and Its Derivatives

    Role in Energy Metabolism and Muscular Physiology

    The structural similarity of morpholine-4-carboxamidine to creatine (B1669601) has prompted research into its potential as an ergogenic aid, with a focus on its influence on energy metabolism and the enhancement of muscular performance.

    Investigations as a Creatine Analog and its Impact on Energy Metabolism

    Morpholine-4-carboxamidine hemisulfate is investigated as a synthetic analog of creatine, a critical molecule in cellular energy homeostasis. wikipedia.orgphysiology.org Creatine plays a pivotal role in the phosphocreatine (B42189) system, which acts as a temporal and spatial buffer for adenosine (B11128) triphosphate (ATP), particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain. wikipedia.orgnih.gov The core function of this system is the rapid regeneration of ATP from adenosine diphosphate (B83284) (ADP) using the high-energy phosphate (B84403) group from phosphocreatine, a reaction catalyzed by creatine kinase. wikipedia.org

    As a creatine analog, morpholine-4-carboxamidine is theorized to influence this energy metabolism pathway. One proposed mechanism is its role as an intracellular buffering agent. anabolicminds.com This action may help to stabilize muscle pH during intense exercise by buffering the hydrogen ions that contribute to acidosis-induced fatigue. By potentially delaying the drop in pH, it could allow for prolonged periods of high-intensity activity. anabolicminds.com Unlike creatine, it is suggested that creatinol-o-phosphate is not converted to the waste product creatinine. anabolicminds.com

    Table 1: Comparison of Creatine and this compound (Creatinol-O-Phosphate)

    FeatureCreatineThis compound (Creatinol-O-Phosphate)
    Primary Role ATP regeneration via the phosphocreatine system. wikipedia.orgProposed to act as an intracellular buffer and creatine analog. physiology.organabolicminds.com
    Metabolism Converts to phosphocreatine for energy buffering; degrades to creatinine. wikipedia.orgNot readily converted to creatinine. anabolicminds.com
    Proposed Mechanism of Ergogenic Action Increased phosphocreatine stores for rapid ATP resynthesis. nih.govIntracellular buffering to delay fatigue; potential influence on glycolysis. anabolicminds.com

    Research on Enhancement of Muscular Strength and Endurance

    Building on its theoretical role in energy metabolism, this compound has been explored for its potential to enhance muscular strength and endurance. anabolicminds.com The primary hypothesis is that by acting as an intracellular buffer, the compound may help to maintain a more favorable intramuscular environment during strenuous activity, thereby delaying the onset of fatigue. anabolicminds.com

    Anecdotal evidence and its inclusion in various athletic supplements suggest a perceived benefit in high-repetition and endurance-based activities. anabolicminds.com Scientific literature indicates that oral creatine supplementation is an effective ergogenic aid for increasing muscular strength and power. nih.gov Studies have consistently shown that creatine supplementation can lead to greater gains in strength, fat-free mass, and performance in high-intensity tasks. nih.gov While direct, peer-reviewed clinical trials on this compound are less abundant, its use in sports nutrition is predicated on its potential to offer similar, albeit possibly through different primary mechanisms, benefits to those of creatine. physiology.organabolicminds.com

    Neurobiological and Central Nervous System (CNS) Applications

    The chemical structure of morpholine-4-carboxamidine, particularly its morpholine (B109124) moiety and its resemblance to key neuro-active molecules, has led to investigations into its potential applications within the central nervous system.

    Exploration of Neuroprotective Properties and Structural Analogy to GABA

    Morpholine-4-carboxamidine's structural similarity to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian CNS, has spurred research into its neuroprotective potential. areeo.ac.ir Creatine itself has been shown to possess neuroprotective properties, potentially by attenuating the loss of GABAergic interneurons and stimulating synaptic glutamate (B1630785) uptake through the GABAergic system. areeo.ac.irresearchgate.net This action helps to reduce extracellular glutamate accumulation and subsequent excitotoxicity. areeo.ac.ir

    Research on creatine has demonstrated that it can promote the GABAergic phenotype in cultured neuronal precursor cells and that its treatment can increase the density of GABA-immunoreactive neurons in human spinal cord cultures. researchgate.net Furthermore, creatine is suggested to exert a neuroprotective effect by binding to the benzodiazepine (B76468) site of the GABA-A receptor, enhancing GABAergic inhibition. researchgate.net Given the structural similarities, it is hypothesized that morpholine-4-carboxamidine may share some of these neuroprotective and GABA-related activities. Studies on other morpholine derivatives have also shown interactions with the GABAergic system, lending credence to this line of inquiry. pwvas.org

    Table 2: Potential Neuroprotective Mechanisms of Creatine and its Analogs

    MechanismDescriptionRelevance to this compound
    GABAergic Modulation Attenuation of GABAergic interneuron loss; stimulation of glutamate uptake via the GABA system. areeo.ac.irresearchgate.netStructural analogy to GABA suggests a potential for similar interactions.
    Receptor Binding Specific binding to the benzodiazepine site of the GABA-A receptor, enhancing inhibition. researchgate.netAs a morpholine-containing compound, interaction with CNS receptors is plausible.
    Neurotransmitter-like Activity Released in an action-potential dependent manner, suggesting a role as a neuromodulator. areeo.ac.irFurther research is needed to determine if it shares this property.

    Studies on Prokineticin Receptor Antagonism for Neurological and Psychiatric Disorders

    The prokineticin system, comprising prokineticins and their G protein-coupled receptors (PKR1 and PKR2), is implicated in various physiological and pathological processes, including neuroinflammation and pain. unimi.itmdpi.com Dysregulation of this system is associated with conditions such as neuropathic pain, making prokineticin receptors a promising therapeutic target. unimi.it

    The development of non-peptidic prokineticin receptor antagonists has shown efficacy in preclinical models of inflammatory and neuropathic pain. mdpi.comresearchgate.net While research directly linking this compound to prokineticin receptor antagonism is not extensively documented, the morpholine scaffold is a common feature in many CNS-active compounds. The pursuit of small molecule antagonists for PKRs represents an active area of research for the treatment of neurological and psychiatric disorders, and the chemical properties of morpholine derivatives make them of interest in such drug discovery programs. mdpi.com

    Modulation of Neuroreceptors Implicated in Mood Disorders and Pain Management

    There is growing interest in the role of creatine and its analogs in the modulation of neuroreceptors involved in mood and pain. nih.govnih.gov Creatine has been shown to have antidepressant-like effects, which may be mediated through the activation of dopamine (B1211576) D1 and D2 receptors. nih.gov Furthermore, creatine supplementation has been observed to increase plasma dopamine levels and improve mood. nih.gov

    The potential for morpholine-4-carboxamidine to influence these pathways is an area of active consideration. The morpholine ring is a privileged structure in medicinal chemistry, often incorporated into compounds targeting CNS receptors to improve their pharmacological properties. news-medical.net Creatine's ability to act as a neuromodulator and its influence on serotonergic and dopaminergic systems suggest that its analogs could also have a significant impact on the neurochemical imbalances associated with mood disorders and the perception of pain. nih.govnews-medical.net

    Inhibition of Enzymes and Receptors Relevant to Neurodegenerative Diseases, such as BACE-1 in Alzheimer's Disease

    The morpholine scaffold is a versatile pharmacophore in the design of agents targeting central nervous system (CNS) disorders due to its unique structural and chemical properties. tandfonline.com Morpholine derivatives have been identified as promising candidates for enzyme inhibition in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. tandfonline.comacs.org By selectively targeting enzymes such as cholinesterase, monoamine oxidase, and secretases, these compounds present novel therapeutic strategies. tandfonline.com

    Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a primary therapeutic target in Alzheimer's disease, as it is a key enzyme in the formation of amyloid-β plaques. nih.gov The inhibition of BACE-1 is a logical approach to prevent or reverse the impairments associated with the disease. nih.gov Research has shown that even a partial inhibition of BACE-1 can lead to a significant reduction in amyloid-β load, suggesting a preventative potential if administered early. nih.gov While specific studies on this compound are not detailed, the broader class of morpholine-containing compounds has been explored for BACE-1 inhibition. researchgate.net The morpholine ring's ability to form hydrogen bonds and interact with biological macromolecules can enhance its inhibitory activity by stabilizing the compound within the enzyme's active site. tandfonline.com

    The development of multi-target drugs is a compelling strategy, and morpholine derivatives have shown potential for dual or multi-target activity, simultaneously inhibiting multiple enzymes involved in neurodegenerative pathways. tandfonline.com

    Activity Against Enzymes Associated with CNS Tumors

    The development of drugs for CNS tumors is particularly challenging, and targeted therapy is among the most effective treatment strategies. researchgate.net Kinases involved in cell cycle regulation, such as phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), are major targets for morpholine-containing compounds in the context of CNS tumors. researchgate.net The morpholine scaffold is frequently used to modulate the pharmacokinetic and pharmacodynamic properties of kinase inhibitors. acs.org

    The rationale for using morpholine derivatives in CNS-active compounds includes:

    Enhancing potency through molecular interactions. acs.org

    Acting as a scaffold to correctly position other functional groups. acs.org

    Modulating pharmacokinetic properties to improve efficacy. acs.org

    These characteristics make the morpholine moiety a valuable component in the design of new molecules for inhibiting enzymes involved in the pathology of CNS tumors. acs.orgnih.gov

    Permeation Studies Across the Blood-Brain Barrier for Morpholine-Containing Scaffolds

    A critical challenge in developing drugs for CNS disorders is ensuring they can cross the blood-brain barrier (BBB). nih.gov The morpholine scaffold is highly valued in CNS drug discovery for its ability to impart favorable physicochemical properties that enhance BBB permeability. tandfonline.comnih.gov The presence of both a nitrogen and an oxygen atom in the morpholine ring creates a balance of hydrophilicity and lipophilicity. tandfonline.comacs.org

    Antimicrobial Efficacy Investigations

    Antibacterial Activity Spectrum and Proposed Mechanisms of Action

    Morpholine and its derivatives have been investigated for their antimicrobial properties. researchgate.netnih.gov Studies on various morpholine derivatives have demonstrated a broad spectrum of antibacterial action. For instance, certain N-acyl-morpholine-4-carbothioamides were found to be highly active against tested bacterial strains. researchgate.net Other research has shown that morpholine derivatives possess pronounced antimicrobial activity against both Gram-positive and Gram-negative pathogenic bacteria, including Staphylococcus aureus, Escherichia coli, Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa. asianpubs.org

    The aminoguanidine (B1677879) group, a key feature of Morpholine-4-carboxamidine, is recognized as a promising antibacterial pharmacophore. nih.gov Derivatives containing this moiety have shown potent activity, particularly against Gram-positive bacteria. nih.gov The proposed mechanism for some of these compounds involves the depolarization and disruption of the bacterial membrane's integrity, leading to cell death. nih.gov While some specific morpholine compounds like 4-(phenylsulfonyl) morpholine showed weak intrinsic antimicrobial activity, they demonstrated a significant ability to modulate and enhance the efficacy of conventional antibiotics like amikacin (B45834) and gentamicin (B1671437) against resistant Gram-negative strains. nih.gov

    Table 1: Antibacterial Activity of Select Morpholine Derivatives
    Bacterial StrainActivity/ObservationCompound Class
    Staphylococcus aureusHigh activityN-acyl-morpholine-4-carbothioamides researchgate.net
    Enterococcus speciesHigh inhibitory actionMorpholine derivatives researchgate.net
    Escherichia coliPronounced activity1-(3-methoxy-1-phenyl-propyl)morpholine asianpubs.org
    Pseudomonas aeruginosaModerate to high activityMorpholine derivatives asianpubs.orgresearchgate.net
    Klebsiella pneumoniaePronounced activity1-(3-methoxy-1-phenyl-propyl)morpholine asianpubs.org

    Antifungal Properties and Targets

    The morpholine class of compounds represents a distinct group of antifungal agents. nih.gov Their mechanism of action targets the fungal cell membrane, specifically the ergosterol (B1671047) biosynthesis pathway. nih.gov Unlike azole antifungals that inhibit lanosterol (B1674476) 14-α-demethylase, morpholines act on two different enzymes: sterol Δ¹⁴-reductase and sterol Δ⁷-Δ⁸-isomerase. nih.gov This dual inhibition leads to the depletion of ergosterol and the accumulation of other sterol intermediates, disrupting the fungal cell membrane. nih.gov

    This mode of action is considered advantageous because it may be more difficult for fungi to develop resistance, as it would require mutations in two separate genes. nih.gov Synthetic modifications of known morpholine antifungals have yielded compounds with potent activity against a range of human fungal pathogens, including:

    Candida albicans nih.gov

    Candida glabrata nih.gov

    Candida tropicalis nih.gov

    Cryptococcus neoformans nih.govresearchgate.net

    Aspergillus niger nih.gov

    Studies on morpholine-based surfactants have also shown activity against both drug-susceptible and drug-resistant strains of Candida albicans and Cryptococcus neoformans. researchgate.net

    Table 2: Antifungal Targets and Spectrum of Morpholine Derivatives
    Primary Target EnzymesEffectSpectrum of Activity
    Sterol Δ¹⁴-reductaseInhibition of ergosterol biosynthesisCandida spp. nih.gov
    Sterol Δ⁷-Δ⁸-isomeraseDisruption of fungal cell membraneCryptococcus neoformans nih.govresearchgate.net
    Aspergillus niger nih.gov

    Anticancer Research and Antitumor Activities

    The morpholine heterocycle is a significant moiety in the development of novel anticancer drugs. nih.gov It is incorporated into various compounds to enhance therapeutic value and overcome issues like multi-drug resistance. nih.govresearchgate.net Target-based drug discovery has identified several pathways where morpholine derivatives show potent activity. nih.gov

    For example, a series of morpholine-substituted quinazoline (B50416) derivatives displayed significant cytotoxic activity against human cancer cell lines, including lung (A549), breast (MCF-7), and neuroblastoma (SHSY-5Y) cells. nih.gov Mechanistic studies on the most active compounds from this series, AK-3 and AK-10, revealed that they inhibit cell proliferation during the G1 phase of the cell cycle and induce cell death primarily through apoptosis. nih.gov

    Another key target for anticancer agents is the inhibition of tubulin polymerization. frontiersin.org Combretastatin A-4 (CA-4) is a potent inhibitor of this process, and chemists have created analogues by replacing parts of its structure with heterocycles like morpholine to create new, potentially more stable and effective antitumor compounds. frontiersin.org These analogues have been shown to induce cell cycle arrest and apoptosis in a concentration-dependent manner in cancer cells. frontiersin.org The inclusion of a morpholine ring in drug candidates can also lead to better pharmacokinetic and pharmacodynamic profiles compared to other nitrogen-containing heterocycles. nih.gov


    Evaluation of Cytotoxic and Antiproliferative Effects in Cancer Cell Lines

    Derivatives incorporating the morpholine scaffold have been the subject of extensive research to evaluate their potential as anticancer agents. Studies have demonstrated that these compounds can exhibit significant cytotoxic and antiproliferative effects across a range of human cancer cell lines.

    For instance, a series of morpholine-substituted quinazoline derivatives were synthesized and tested for their cytotoxic potential against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cancer cell lines. nih.gov Notably, these compounds were found to be non-toxic against normal human embryonic kidney (HEK293) cells at a concentration of 25 μM, suggesting a degree of selectivity for cancer cells. nih.gov Within this series, compounds designated AK-3 and AK-10 emerged as particularly potent, displaying significant cytotoxic activity against all three cancer cell lines. nih.gov Mechanistic studies revealed that AK-3 and AK-10 induced apoptosis and inhibited cell proliferation by arresting the cell cycle in the G1 phase. nih.gov

    Further research on other morpholinyl quinazoline derivatives identified their cytotoxic efficacy. One study evaluated a derivative, 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl nih.govnih.govresearchgate.nettriazolo[4,3-c]quinazoline (NTCHMTQ), against HeLa (cervical cancer) and B16 (melanoma) cell lines. nih.gov The results indicated that NTCHMTQ had a significant in vitro cytotoxic and antiproliferative effect, with the B16 melanoma cells showing greater sensitivity to the treatment. nih.gov At micromolar concentrations, this compound was observed to induce morphological changes and necrosis in the B16 cells. nih.gov

    The antiproliferative efficacy of various other morpholine-containing compounds has been investigated against human cancer cell lines such as HepG2 (liver carcinoma) and HCT-116 (colorectal carcinoma). researchgate.netresearchgate.net Certain derivatives showed more potent cytotoxicity against the HePG2 cell line than the reference drug 5-FU. researchgate.net The versatility of the morpholine scaffold is further highlighted by its inclusion in compounds tested against prostate (PC-3) cancer cells. researchgate.net

    Cytotoxic Activity of Selected Morpholine Derivatives
    CompoundCell LineCancer TypeIC₅₀ (μM)Reference
    AK-3A549Lung Carcinoma10.38 ± 0.27 nih.gov
    AK-3MCF-7Breast Adenocarcinoma6.44 ± 0.29 nih.gov
    AK-3SHSY-5YNeuroblastoma9.54 ± 0.15 nih.gov
    AK-10A549Lung Carcinoma8.55 ± 0.67 nih.gov
    AK-10MCF-7Breast Adenocarcinoma3.15 ± 0.23 nih.gov
    AK-10SHSY-5YNeuroblastoma3.36 ± 0.29 nih.gov
    4cHepG2Liver Carcinoma8.02 ± 0.38 researchgate.net
    4dHepG2Liver Carcinoma6.95 ± 0.34 researchgate.net
    4cHCT-116Colorectal Carcinoma7.15 ± 0.35 researchgate.net

    Inhibition of Kinases (e.g., PKMYT-1, WEE1, Aurora Kinases, FAK) and Downstream Signaling Pathways

    The morpholine moiety is a key feature in various heterocyclic compounds designed as kinase inhibitors, which are crucial regulators of cell cycle progression and signaling. nih.gov Overexpression of certain kinases is a hallmark of many cancers, making them attractive therapeutic targets.

    WEE1 and PKMYT1 are critical kinases that inhibit CDK1 activity, thereby controlling the G2/M cell cycle checkpoint. nih.gov This checkpoint is vital for cancer cells, which often have a defective G1 checkpoint. nih.gov Inhibition of WEE1 has been a significant focus of clinical studies. nih.gov Research has shown a synthetic lethal interaction between WEE1 and PKMYT1, where co-inhibition of both kinases synergistically eradicates cancer cells even at low drug doses. nih.gov This "multiple low-dose" strategy could limit the toxicity associated with single-target, high-dose treatments. nih.gov Studies using the WEE1 inhibitor adavosertib in combination with the PKMYT1 inhibitor RP-6306 have demonstrated this synergistic killing of cancer cells. nih.gov

    Aurora kinases, another family of serine/threonine kinases, are also involved in cell cycle regulation. researchgate.net The 4-aminoquinazoline core, often functionalized with morpholine groups, has been widely used to create inhibitors of Aurora kinases, among others. nih.gov The combination of Aurora kinase inhibitors (like danusertib) with WEE1 inhibitors has been proposed as a new therapeutic strategy, showing enhanced induction of apoptotic cell death in leukemia cell lines compared to single-agent treatment. researchgate.net

    Interactions with Estrogen Receptors in Specific Cancer Models

    Hormone-dependent cancers, particularly certain types of breast cancer, are characterized by the overexpression of estrogen receptors (ERs), primarily ERα. nih.govresearchgate.net This receptor is a well-established therapeutic target, and its inhibition is a cornerstone of endocrine therapy. nih.govcase.edu

    A key strategy in modern drug design involves creating anticancer drug conjugates that combine an ER ligand with a cytotoxic agent. nih.gov This approach aims to selectively deliver the toxic payload to ER-positive tumor cells, which could lead to improved efficacy and reduced systemic toxicity. nih.gov ER ligands, such as derivatives of tamoxifen (B1202) or estradiol, act as carriers to target the tumor cells. nih.gov The discovery of a previously uncharacterized "bridge-like" structure within the human estrogen receptor, which links the estrogen-binding domain to the DNA-binding domain, has opened new avenues for drug discovery. case.edu Targeting this interface represents a novel strategy to disrupt receptor function. case.edu While direct studies on this compound's interaction with ERs are not detailed, the principle of targeting ERs with complex molecules is well-established, suggesting a potential application for morpholine-containing scaffolds in the design of such targeted therapies.

    Anti-inflammatory and Immunomodulatory Research

    Inflammation is a critical component of the immune response and is implicated in a wide range of diseases, including autoimmune disorders. nih.govnih.gov Immunomodulators are substances that can enhance or suppress immune system function. grafiati.com Research into compounds with anti-inflammatory and immunomodulatory activities is a significant area of pharmacology.

    The mechanisms underlying these effects often involve the modulation of key signaling pathways and the production of inflammatory mediators. For example, the anti-inflammatory effects of many compounds are achieved by down-regulating the MAPK and NF-κB signaling pathways. mdpi.com This leads to a decrease in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin 6 (IL-6), and tumor necrosis factor-α (TNF-α). mdpi.commdpi.com Certain carbamothioyl-aryl-2-carboxamide derivatives have been reported to possess anti-inflammatory properties, highlighting the potential of related chemical scaffolds in this area. researchgate.net The modulation of immune responses can involve impacting immune cell populations and regulating the balance between pro-inflammatory and anti-inflammatory cytokines. nih.govmdpi.com

    Antidiabetic Activity and Glucose Homeostasis Regulation

    Derivatives containing morpholine and similar heterocyclic structures have shown considerable promise as potential antidiabetic agents. researchgate.netnih.gov Research has demonstrated that these compounds can be effective both in vitro and in vivo for managing diabetes and its consequences. nih.gov

    A primary mechanism of action is the inhibition of key enzymes involved in glucose metabolism. These include α-glucosidase and α-amylase, which are involved in the digestion of carbohydrates. researchgate.netnih.gov By inhibiting these enzymes, the rate of glucose absorption can be slowed. Another critical target is dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin (B1656795) hormones like GLP-1. pensoft.net Inhibition of DPP-4 increases the levels of active GLP-1, which in turn enhances glucose-dependent insulin (B600854) secretion and helps maintain normal blood sugar levels. pensoft.net

    Specifically, a hybrid structure of sulfonamide-1,3,5-triazine-thiazole containing a morpholine moiety has been shown to possess selective DPP-4 inhibitory activity in vivo, leading to a blood glucose-lowering effect. nih.gov This compound also demonstrated a dose-dependent improvement in blood glucose levels, accompanied by a significant increase in insulin levels and an enhancement of antioxidant enzyme systems. nih.gov

    Antioxidant Properties and Mitigation of Oxidative Stress

    Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in the pathology of numerous diseases. Morpholine derivatives have been investigated for their ability to counteract this process.

    Several studies have reported the antioxidant potential of various morpholine-containing compounds. nih.govmdpi.com A series of N-acyl-morpholine-4-carbothioamides were screened and found to exhibit excellent antioxidant potential. nih.govresearchgate.net Similarly, synthesized morpholine mannich base derivatives demonstrated significant radical scavenging properties. researchgate.net The antioxidant capacity of these compounds is typically evaluated using a panel of in vitro assays.

    Antioxidant Assays Used to Evaluate Morpholine Derivatives
    Assay MethodPrincipleReference
    DPPH Free Radical ScavengingMeasures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change. researchgate.netresearchgate.net
    ABTS Radical ScavengingMeasures the ability of a compound to scavenge the ABTS radical cation. mdpi.comresearchgate.net
    Total Antioxidant Capacity (TAC)Evaluates the overall capacity of a compound to neutralize free radicals. researchgate.net
    Total Reducing Power (TRP)Measures the ability of a compound to reduce an oxidant, which is often correlated with its antioxidant activity. researchgate.net

    Antiviral Activity Research, Including HIV-Protease Inhibition

    The morpholine scaffold has been successfully incorporated into the design of potent antiviral agents, particularly inhibitors targeting the Human Immunodeficiency Virus type 1 (HIV-1) protease. nih.govnih.gov This viral enzyme is critical for the lifecycle of HIV, making it a prime target for antiretroviral drugs. nih.gov However, the emergence of drug-resistant viral strains, including those resistant to powerful inhibitors like Darunavir (DRV), necessitates the development of novel agents. nih.govnih.govmdpi.com

    Researchers have designed and synthesized new series of HIV-1 protease inhibitors using morpholine derivatives as P2 ligands, which can adapt to the active site of mutated proteases. nih.govnih.gov Several of these novel inhibitors have demonstrated superior activity compared to DRV. For example, a carbamate (B1207046) inhibitor (23a) and a carbamido inhibitor (27a) showed significantly better enzyme inhibition and antiviral activity. nih.govnih.gov Importantly, these compounds also displayed appreciable antiviral activity against DRV-resistant HIV-1 variants. nih.govnih.gov Other research has focused on designing inhibitors with phenols or polyphenols as P2 ligands, which also show potent enzymatic inhibition and excellent activity against DRV-resistant HIV-1. mdpi.com Beyond protease, the HIV-1 capsid has also been explored as a target, with phenylalanine derivatives being developed as inhibitors. kuleuven.be

    Antiviral Activity of Morpholine-Containing HIV-1 Protease Inhibitors
    CompoundEnzyme Kᵢ (nM)Antiviral IC₅₀ (nM)NoteReference
    Carbamate Inhibitor 23a0.0920.41~4-fold superior activity compared to Darunavir (DRV). nih.govnih.gov
    Carbamido Inhibitor 27a0.210.95~2-fold superior activity compared to DRV. nih.govnih.gov
    Darunavir (DRV)--Reference Drug nih.govnih.gov

    Broad Spectrum Enzyme Inhibition Studies

    The morpholine ring is a significant pharmacophore in medicinal chemistry, and its derivatives have been identified as inhibitors of a wide range of enzymes. nih.gov While specific broad-spectrum enzyme inhibition studies on this compound are not extensively detailed in the available literature, the general class of morpholine-containing compounds has demonstrated considerable activity against various enzymatic targets. nih.govsci-hub.se The structural features of the morpholine moiety, such as its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties, contribute to its role in the design of enzyme inhibitors. sci-hub.setaylorandfrancis.com

    Morpholine derivatives have been shown to inhibit enzymes crucial in the pathophysiology of several diseases. For instance, certain morpholine-containing molecules have been developed as potent and selective inhibitors of kinases, polymerases, and proteases. In the context of neurodegenerative diseases, morpholine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B). nih.gov For example, a series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group were synthesized and showed potent inhibition of both AChE and BuChE. mdpi.com Specifically, compound 11g from this series was identified as a mixed-type AChE inhibitor. mdpi.com

    Furthermore, morpholine-based compounds have been explored as inhibitors of enzymes involved in cancer progression, such as the histone lysine (B10760008) methyltransferase EZH2. nih.gov A series of benzomorpholine derivatives were synthesized and evaluated as EZH2 inhibitors, with some compounds showing potent activity against non-small cell lung cancer cell lines. nih.gov The morpholine scaffold has also been integral in the design of inhibitors for enzymes like phosphoinositide 3-kinase. ijprems.com

    The amidino group present in Morpholine-4-carboxamidine could also play a role in enzyme interactions. For instance, a morpholine moiety with an amidino group in the 3-position has been found to be a critical molecular platform for the inhibition of β-Secretase (BACE-1), an enzyme implicated in Alzheimer's disease. nih.gov This suggests that the carboxamidine group in Morpholine-4-carboxamidine could potentially interact with the active sites of various enzymes. However, without specific studies on this compound, its broad-spectrum enzyme inhibition profile remains an area for further investigation.

    Diverse Pharmacological Activities of Morpholine-Containing Scaffolds

    The morpholine scaffold is a privileged structure in drug discovery, with its derivatives exhibiting a wide array of pharmacological activities. nih.govpharmjournal.ru This versatility has led to the development of numerous therapeutic agents across different disease areas. sci-hub.se The incorporation of the morpholine ring can enhance a molecule's potency and improve its pharmacokinetic properties. ijprems.com

    Antitubercular and Antimalarial Activities: Morpholine derivatives have shown significant potential in combating infectious diseases. ijprems.com Novel morpholinoquinoline-based conjugates with a pyrazoline moiety have been synthesized and screened for their in vitro antituberculosis activity against Mycobacterium tuberculosis H37Rv and antimalarial activity against Plasmodium falciparum. nih.gov Several of these compounds exhibited superior antitubercular and brilliant antimalarial activity. nih.gov Similarly, new N-arylamino biquinoline derivatives have demonstrated moderate antituberculosis activities and potent antimalarial activity. nih.gov The quinoline (B57606) ring, often found in conjunction with morpholine in these derivatives, is known to confer anti-TB activity. austinpublishinggroup.com

    Analgesic and Antidepressant Activities: The central nervous system is a key target for morpholine-containing compounds. Certain 2-aryloxymethylmorpholine derivatives have been shown to possess antidepressant properties. google.com For instance, Viloxazine, which contains a morpholine ring, is an antidepressant drug. researchgate.net Some morpholine derivatives also exhibit analgesic properties, with some acting as opioid analgesics for cancer pain relief. researchgate.net While some antidepressants have shown analgesic effects, the mechanisms can be independent of their antidepressant action. thepharmajournal.com

    Anti-emetic and Bronchodilator Activities: Morpholine derivatives have found applications as anti-emetic agents. ijprems.com For example, Aprepitant, a neurokinin 1 (NK1) receptor antagonist containing a morpholine moiety, is used to treat chemotherapy-induced nausea and vomiting. ijprems.com The anti-emetic effects of some compounds are mediated through the antagonism of dopamine D2, D3, and 5-HT3 receptors. nih.gov In addition to anti-emetic properties, some morpholine derivatives have been explored for their potential as bronchodilators. researchgate.net

    Antihyperlipidemic and Antiobesity Activities: Metabolic disorders have also been a target for morpholine-based therapeutics. nih.gov A series of new morpholine derivatives have been synthesized that suppress cholesterol biosynthesis through the inhibition of squalene (B77637) synthase. nih.gov These compounds also demonstrated the ability to reduce total cholesterol, triglycerides, and LDL in animal models of hyperlipidemia. nih.gov Furthermore, 2-biphenylyl morpholine derivatives have been investigated for their hypocholesterolemic and hypolipidemic activity. researchgate.net Some morpholine derivatives have also been used as appetite suppressants, indicating a potential role in antiobesity treatments. researchgate.net

    Antileishmanial and Antineurodegenerative Activities: Morpholine-containing scaffolds have been evaluated for their activity against parasitic infections like leishmaniasis. researchgate.net In the realm of neurodegenerative diseases, the ability of morpholine derivatives to inhibit key enzymes like cholinesterases and monoamine oxidases makes them promising candidates. nih.gov The morpholine ring can improve the blood-brain barrier permeability of compounds, which is crucial for targeting central nervous system disorders. nih.gov

    The diverse pharmacological activities of morpholine-containing scaffolds are summarized in the table below.

    Pharmacological Activities of Morpholine-Containing Scaffolds

    Pharmacological Activity Examples of Morpholine Derivatives/Scaffolds Therapeutic Target/Mechanism of Action
    Antitubercular Morpholinoquinoline-pyrazoline conjugates, N-arylamino biquinoline derivatives Inhibition of Mycobacterium tuberculosis H37Rv
    Antimalarial Morpholinoquinoline-pyrazoline conjugates, N-arylamino biquinoline derivatives Inhibition of Plasmodium falciparum
    Analgesic 3-methyl-4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-yl-butan-1-one Opioid analgesia
    Antidepressant 2-aryloxymethylmorpholine derivatives, Viloxazine Monoamine oxidase inhibition, norepinephrine (B1679862) reuptake inhibition
    Anti-emetic Aprepitant Neurokinin 1 (NK1) receptor antagonism
    Bronchodilator Various morpholine derivatives Not specified
    Antihyperlipidemic Aromatic morpholine derivatives, 2-biphenylyl morpholine derivatives Squalene synthase inhibition, reduction of cholesterol, triglycerides, and LDL
    Antiobesity Phendimetrazine Appetite suppression
    Antileishmanial 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives Inhibition of Leishmania donovani

    | Antineurodegenerative | 4-N-phenylaminoquinoline derivatives with a morpholine group | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) |

    Mechanistic Investigations of Biological Actions

    Elucidation of Effects on Cellular Signaling Cascades and Gene Expression Profiles

    Scientific literature does not provide specific details on the effects of Morpholine-4-carboxamidine hemisulfate on cellular signaling cascades or gene expression profiles. Broadly, different morpholine-containing compounds have been shown to modulate various signaling pathways, but this cannot be directly extrapolated to this compound. nih.govnih.gov

    Analysis of Allosteric Modulation and Active Site Binding Dynamics

    There is no available information from the conducted searches regarding the analysis of allosteric modulation or active site binding dynamics of this compound. Such studies are crucial for understanding the precise mechanism of action of a compound. nih.govnih.govmdpi.com

    Structure-Activity Relationship (SAR) Studies for Rational Design and Optimization of Biological Potency and Selectivity

    Structure-activity relationship (SAR) studies specifically for this compound have not been reported in the available literature. SAR studies are fundamental in medicinal chemistry for optimizing the biological potency and selectivity of lead compounds. nih.gov While general SAR principles for morpholine-containing scaffolds exist, they are not specific to the carboxamidine hemisulfate derivative. nih.gov

    Advanced Analytical Methodologies in Research on Morpholine 4 Carboxamidine Hemisulfate

    Chromatographic Techniques for High-Resolution Separation and Purity Profiling (e.g., HPLC, GC, UHPLC)

    Chromatographic techniques are fundamental to the separation and purity assessment of Morpholine-4-carboxamidine hemisulfate. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC) offer distinct advantages for the analysis of this compound and its related impurities.

    High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase (RP) HPLC method is commonly employed for structurally similar compounds, such as Morpholine-4-carboxamide (B177924). sielc.comsielc.com This approach uses a non-polar stationary phase (e.g., C18) and a polar mobile phase, allowing for the effective separation of polar analytes. For instance, a method for a related morpholine (B109124) derivative, N-(3-nitro-4-quinoline)morpholino-4-carboxamidine, utilized a LiChrosorb C18 column with a mobile phase of acetonitrile (B52724) and sodium acetate (B1210297) buffer. nih.gov The selection of the mobile phase, including its pH and organic modifier concentration, is critical for achieving optimal retention and resolution.

    Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant improvements in speed, resolution, and sensitivity over traditional HPLC. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). For the analysis of morpholine derivatives, UHPLC can provide faster run times and better peak shapes, which is particularly beneficial for high-throughput screening and purity profiling. sielc.commdpi.com A UPLC-MS/MS method for the analysis of morpholine residues in food matrices employed a HILIC column, which is suitable for highly polar compounds. nifc.gov.vn

    Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is non-volatile due to its salt form, GC analysis of the morpholine core or volatile derivatives is feasible. restek.comresearchgate.net Derivatization is often required to increase the volatility and thermal stability of the analyte. For example, morpholine can be derivatized to N-nitrosomorpholine, which is a stable and volatile compound suitable for GC-MS analysis. nih.govnih.gov This approach allows for the sensitive detection and quantification of the morpholine moiety.

    Below is an interactive data table summarizing typical chromatographic conditions for the analysis of morpholine-related compounds, which can be adapted for this compound.

    TechniqueColumnMobile Phase / Carrier GasDetectionApplication Example
    HPLCLiChrosorb C18Acetonitrile:Sodium Acetate Buffer (pH 7.2) (40:60)UV (330 nm)Analysis of a morpholino-4-carboxamidine derivative in plasma nih.gov
    UHPLCHILIC (100 mm × 2.1 mm × 5 µm)20 mM Ammonium Formate : Acetonitrile (60:40)MS/MSTrace analysis of morpholine residues nifc.gov.vn
    GC-MSCapillary Column (e.g., DB-5ms)HeliumMass SpectrometryQuantification of morpholine (after derivatization) in juices nih.gov

    Mass Spectrometry-Based Quantification and Metabolite Identification in Complex Biological Matrices

    Mass spectrometry (MS), particularly when coupled with chromatographic techniques like LC or GC, is an indispensable tool for the quantification and metabolite identification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates. nih.govnifc.gov.vn The high sensitivity and selectivity of MS allow for the detection of the parent compound and its metabolites at very low concentrations.

    For quantitative analysis, tandem mass spectrometry (MS/MS) is often employed in selected reaction monitoring (SRM) mode. nifc.gov.vn This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion that is formed upon fragmentation. This technique provides excellent specificity and reduces background noise, leading to lower limits of detection and quantification. For example, in the analysis of morpholine, the precursor ion at m/z 87.8 was fragmented to produce product ions at m/z 41.8 and 69.9, which were used for quantification and confirmation, respectively. nifc.gov.vn

    Metabolite identification is another critical application of mass spectrometry in the study of this compound. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements of both the parent compound and its metabolites. nih.gov This allows for the determination of the elemental composition of unknown metabolites, which, in conjunction with fragmentation patterns, can be used to elucidate their structures. Common metabolic transformations that could be investigated for this compound include hydroxylation, N-dealkylation, and conjugation reactions.

    The table below illustrates typical mass spectrometry parameters that could be used for the analysis of this compound and its metabolites.

    ParameterTypical Setting / TechniquePurpose
    Ionization SourceElectrospray Ionization (ESI)Suitable for polar and non-volatile compounds
    PolarityPositive Ion ModeMorpholine-4-carboxamidine is expected to readily form positive ions
    Analysis ModeSelected Reaction Monitoring (SRM)Quantitative analysis
    Mass AnalyzerTriple Quadrupole (QqQ) or High-Resolution MS (e.g., TOF, Orbitrap)Quantification and metabolite identification

    Development and Validation of Sensitive and Robust Analytical Methods for Trace Analysis

    The development and validation of sensitive and robust analytical methods are crucial for the reliable trace analysis of this compound, especially in biological and environmental samples. Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) to ensure that the analytical method is suitable for its intended purpose. nih.govpharmtech.com

    Key validation parameters include:

    Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

    Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

    Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by determining the recovery of spiked samples.

    Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

    Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

    For the trace analysis of a morpholino-4-carboxamidine derivative in plasma, a validated HPLC method demonstrated a limit of detection of 0.05 µg/mL and a linear range of 0.1-20 µg/mL. nih.gov Similarly, a UPLC-MS/MS method for morpholine residues in apples achieved an LOD of 2 µg/kg and an LOQ of 5 µg/kg, with recovery rates between 83% and 108%. nifc.gov.vn These examples highlight the levels of sensitivity and reliability that can be achieved with well-developed and validated analytical methods.

    Integration of Advanced Detection Systems in Research Assays

    The integration of advanced detection systems with chromatographic techniques significantly enhances the capabilities of research assays involving this compound. While UV detection is a robust and commonly used method, more advanced detectors offer superior sensitivity, selectivity, and structural information. nih.gov

    Tandem Mass Spectrometry (MS/MS) , as discussed earlier, is a powerful detection system that provides excellent sensitivity and selectivity, making it ideal for trace analysis in complex matrices. nifc.gov.vn Its ability to perform structural elucidation based on fragmentation patterns is invaluable for metabolite identification.

    High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the analyte and its metabolites. nih.gov This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas.

    Evaporative Light Scattering Detection (ELSD) is a universal detection method that can be used for the analysis of compounds that lack a UV chromophore. The response is dependent on the concentration of the analyte and is independent of its spectral properties. This can be advantageous for purity profiling where all impurities, regardless of their structure, need to be detected.

    Charged Aerosol Detection (CAD) is another universal detection method that provides a more uniform response compared to ELSD. It is highly sensitive and can be used for the analysis of a wide range of compounds, including those that are non-volatile and lack a UV chromophore.

    The choice of detection system depends on the specific requirements of the assay. For quantitative bioanalysis, LC-MS/MS is often the preferred choice due to its high sensitivity and selectivity. For purity profiling and impurity identification, a combination of UV, MS, and a universal detector like CAD or ELSD can provide comprehensive information.

    Preclinical and Translational Research on Morpholine 4 Carboxamidine Hemisulfate

    In Vitro Efficacy and Selectivity Assays in Relevant Biological Systems

    The in vitro profile of M8891 was established through a series of biochemical and cellular assays to determine its potency against its target enzyme, its selectivity over related enzymes, and its effect on relevant cell types.

    Biochemical and Cellular Activity M8891 demonstrated potent inhibition of the target enzyme MetAP2. In biochemical assays, it inhibited human and murine MetAP2 with IC₅₀ values of 52 nM and 32 nM, respectively. aacrjournals.org Further characterization established an IC₅₀ of 54 nM and a Ki of 4.33 nM. medchemexpress.com The compound's activity is dependent on its stereochemistry, as the corresponding R-enantiomer was approximately 150-fold less active, highlighting the specific interaction with the enzyme's active site. aacrjournals.org

    A key aspect of its preclinical profile is its high selectivity for MetAP2 over the related isoform, MetAP1. Assays showed that M8891 has an IC₅₀ for MetAP1 greater than 10 µM, indicating a significant selectivity margin that is desirable for minimizing off-target effects. aacrjournals.orgmedchemexpress.com

    In cellular systems, M8891 proved effective at inhibiting the proliferation of primary human endothelial cells (HUVEC), a crucial process in angiogenesis, with an IC₅₀ of 20 nM. medchemexpress.com This confirmed that the compound's enzymatic inhibition translates into a functional antiangiogenic effect at the cellular level. medchemexpress.comresearchgate.net

    Interactive Table: In Vitro Activity of M8891
    Assay TypeTarget/Cell LineParameterValueReference
    Biochemical AssayHuman MetAP2IC₅₀52 nM aacrjournals.org
    Biochemical AssayMurine MetAP2IC₅₀32 nM aacrjournals.org
    Biochemical AssayMetAP2IC₅₀54 nM medchemexpress.com
    Biochemical AssayMetAP2Ki4.33 nM medchemexpress.com
    Biochemical AssayHuman MetAP1IC₅₀>10,000 nM aacrjournals.orgmedchemexpress.com
    Cellular AssayHUVEC ProliferationIC₅₀20 nM medchemexpress.com

    In Vivo Pharmacological Evaluation in Established Disease Models

    The in vivo antitumor and antiangiogenic activity of M8891 was evaluated in various preclinical cancer models. While the compound has been primarily investigated in oncology, the use of established disease models, such as the streptozotocin-induced diabetic rat, is a standard approach in pharmacological research for other indications.

    Evaluation in Oncology Models In preclinical studies, M8891 demonstrated robust monotherapy activity, inhibiting tumor growth and angiogenesis. aacrjournals.org Its efficacy was further highlighted in combination studies. When paired with vascular endothelial growth factor receptor (VEGFR) inhibitors like sunitinib, M8891 showed strong and durable antitumor activity in a panel of patient-derived renal cancer xenograft models in mice. researchgate.net Target engagement in vivo was confirmed by measuring the accumulation of methionylated elongation factor 1α (Met-EF1α), a substrate of MetAP2, which serves as a pharmacodynamic biomarker. aacrjournals.orgnih.gov

    Example of an Established Disease Model: Streptozotocin-Induced Diabetic Rats The streptozotocin (B1681764) (STZ) model is widely used to induce a state of diabetes mellitus in rodents for pharmacological testing. nih.govnih.gov STZ is a compound that is toxic to the insulin-producing beta cells of the pancreatic islets. inotiv.comresearchgate.net A single high-dose intraperitoneal or intravenous injection of STZ leads to the destruction of these cells, resulting in insulin (B600854) deficiency and subsequent hyperglycemia, which are hallmarks of type 1 diabetes. nih.govresearchgate.net This model is utilized to screen potential therapies and study the pathological consequences of diabetes. nih.gov While M8891 has been developed for oncology, a model like the STZ-induced diabetic rat would be relevant for evaluating compounds intended to treat diabetic complications where angiogenesis is implicated, such as diabetic retinopathy. However, published research has focused on M8891's application in cancer models. aacrjournals.orgresearchgate.net

    Investigation of Metabolic Pathways and Biotransformation Products

    Understanding a compound's metabolic fate is crucial for preclinical development. Studies for M8891 included in vitro assessments to predict its metabolic stability. The in vitro metabolic stability was investigated in cryopreserved hepatocytes from various species. nih.gov In these assays, the rate of disappearance of the parent compound is measured over time to calculate its intrinsic clearance, which helps in predicting its persistence in the body. nih.gov

    While specific biotransformation products for M8891 are not detailed in the available literature, the molecule contains a morpholine (B109124) ring, a structure whose metabolic pathways are generally understood. Common biotransformations for molecules containing alicyclic amines like morpholine include:

    N-oxidation: Oxidation of the nitrogen atom in the morpholine ring.

    Ring Oxidation: Hydroxylation at carbon atoms adjacent to the nitrogen or oxygen.

    Ring Opening: Cleavage of the morpholine ring, which can lead to the formation of reactive intermediates.

    N-dealkylation: If applicable, removal of alkyl groups attached to the nitrogen.

    These reactions are typically mediated by cytochrome P450 (CYP) enzymes in the liver.

    Characterization of Pharmacokinetic Profiles in Preclinical Species

    The pharmacokinetic (PK) profile of M8891 was characterized in multiple preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties and to enable the prediction of its human PK parameters. nih.gov

    Across all tested species, M8891 exhibited favorable pharmacokinetic characteristics. It showed low clearance (CL), ranging from 0.03 to 0.4 L/h/kg, which corresponds to a small fraction (1-6%) of liver blood flow. medchemexpress.com The volume of distribution at steady state (Vss) was small to medium, ranging from 0.23 to 1.3 L/kg. medchemexpress.com A significant finding was its medium-to-high oral bioavailability, which ranged from 40% to 80%, supporting its development as an orally administered drug. medchemexpress.com This robust oral bioavailability was a key improvement over earlier compounds in its class. nih.gov These preclinical PK data were essential for translational modeling to predict efficacious dose levels in humans. nih.gov

    Interactive Table: Preclinical Pharmacokinetic Parameters of M8891
    ParameterSymbolRange in Preclinical SpeciesUnitReference
    ClearanceCL0.03 - 0.4L/h/kg medchemexpress.com
    Volume of DistributionVss0.23 - 1.3L/kg medchemexpress.com
    Oral BioavailabilityF40 - 80% medchemexpress.com

    Comprehensive Toxicity and Safety Profiling in Early-Stage Research Models

    The primary goal of preclinical safety evaluation is to identify a safe starting dose for human trials, define potential target organs for toxicity, and establish parameters for clinical monitoring. fda.gov For M8891, preclinical studies indicated that the compound was well-tolerated at exposures that provided significant antitumor activity in mouse models. researchgate.net

    The transition to first-in-human studies was informed by this preclinical safety data. In the subsequent Phase I clinical trial, the most common treatment-emergent adverse event and the dose-limiting toxicity (DLT) was a decrease in platelet count (thrombocytopenia). aacrjournals.orgnih.gov This finding from the clinical study helps to retrospectively identify the key safety aspect to monitor and demonstrates the translation of preclinical safety findings to the clinical setting, where hematologic parameters would be closely watched. aacrjournals.orgresearchgate.net

    Q & A

    Q. What are the recommended methods for synthesizing Morpholine-4-carboxamidine hemisulfate, and how can its purity be validated?

    Methodological Answer: Synthesis typically involves the reaction of morpholine with a carboxamidine precursor under controlled acidic conditions, followed by salt formation with sulfuric acid. Key steps include:

    • Reagent stoichiometry: Maintain a 1:1 molar ratio of morpholine to carboxamidine to minimize side reactions.
    • Crystallization: Use ethanol-water mixtures for recrystallization to enhance purity .
    • Validation:
      • HPLC: Employ reverse-phase chromatography with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>95%) .
      • Melting point: Compare observed mp (e.g., 247–251°C) with literature values .
      • Elemental analysis: Confirm C, H, N, and S content within ±0.4% of theoretical values .

    Q. How should researchers safely handle and store this compound in laboratory settings?

    Methodological Answer:

    • Handling: Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Refer to morpholine derivative safety protocols, which recommend <1 ppm airborne exposure limits .
    • Storage: Keep in amber glass vials under inert gas (N₂/Ar) at 4°C to prevent hydrolysis. Desiccate with silica gel to mitigate hygroscopic degradation .
    • Spill management: Neutralize acidic residues with sodium bicarbonate before disposal .

    Advanced Research Questions

    Q. How can structural contradictions in crystallographic data for Morpholine-4-carboxamidine derivatives be resolved?

    Methodological Answer: Discrepancies in bond angles or torsion parameters (e.g., C–N–C angles deviating by >2°) require:

    • High-resolution X-ray diffraction: Collect data at 100 K to reduce thermal motion artifacts. Refine structures using software like SHELXL with R-factor thresholds <0.05 .
    • Comparative analysis: Cross-validate with computational models (DFT/B3LYP) to identify outliers in lattice packing .
    • Data deposition: Submit refined CIF files to the Cambridge Structural Database for peer validation .

    Q. What strategies optimize the yield of this compound in scalable syntheses?

    Methodological Answer:

    • DoE (Design of Experiments): Apply factorial design to variables like temperature (60–80°C), pH (3.5–4.5), and stirring rate (500–800 rpm). Use response surface models to identify optimal conditions .
    • Catalyst screening: Test Brønsted acids (e.g., H₂SO₄ vs. p-TsOH) for kinetic control. H₂SO₄ typically provides 15–20% higher yield due to favorable protonation .
    • In-line monitoring: Use FTIR or Raman spectroscopy to track carboxamidine intermediate formation in real time .

    Q. How can researchers reconcile conflicting bioactivity data for this compound across in vitro models?

    Methodological Answer:

    • Dose-response normalization: Standardize activity metrics (e.g., IC₅₀) using negative controls (e.g., DMSO) and reference inhibitors (e.g., MEG hemisulfate for iNOS inhibition) .
    • Cell line validation: Confirm receptor expression levels (e.g., TLR-4) via qPCR/Western blot to explain variability in anti-inflammatory responses .
    • Meta-analysis: Pool data from ≥3 independent studies using random-effects models to quantify heterogeneity (I² statistic) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.